3-Hydroxy-2-methylideneoctanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-methylideneoctanenitrile is an organic compound characterized by the presence of a hydroxy group (-OH), a nitrile group (-CN), and a methylidene group (CH2=)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-methylideneoctanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide (HCN) to carbonyl compounds. This reaction involves the addition of HCN to an aldehyde or ketone, resulting in the formation of a hydroxynitrile. The reaction typically requires an acidic or basic catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction is carried out in the presence of a catalyst to ensure high yield and purity of the product. The process may also include steps for purification and isolation of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-methylideneoctanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-methylideneoctanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-methylideneoctanenitrile involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-methylquinoline: Contains a hydroxy group and a methyl group but differs in the presence of a quinoline ring.
2-Hydroxy-2-methylpropanenitrile: Similar in having a hydroxy and nitrile group but differs in the carbon chain structure.
Uniqueness
3-Hydroxy-2-methylideneoctanenitrile is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
22056-02-6 |
---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
3-hydroxy-2-methylideneoctanenitrile |
InChI |
InChI=1S/C9H15NO/c1-3-4-5-6-9(11)8(2)7-10/h9,11H,2-6H2,1H3 |
InChI-Schlüssel |
AJBOTJSEBIQYDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(=C)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.